molecular formula C9H18N2O4 B1382380 1-(Azepan-3-yl)methanamine; oxalic acid CAS No. 1803594-24-2

1-(Azepan-3-yl)methanamine; oxalic acid

Cat. No.: B1382380
CAS No.: 1803594-24-2
M. Wt: 218.25 g/mol
InChI Key: SFUFMWHEYCHFEA-UHFFFAOYSA-N
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Description

1-(Azepan-3-yl)methanamine; oxalic acid is a compound with the chemical formula C9H18N2O4 and a molecular weight of 218.25 g/mol . It is a combination of azepan-3-ylmethanamine and oxalic acid, forming a salt. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-3-ylmethanamine, oxalic acid typically involves the reaction of azepan-3-ylmethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Azepan-3-ylmethanamine+Oxalic acidAzepan-3-ylmethanamine, oxalic acid\text{Azepan-3-ylmethanamine} + \text{Oxalic acid} \rightarrow \text{1-(Azepan-3-yl)methanamine; oxalic acid} Azepan-3-ylmethanamine+Oxalic acid→Azepan-3-ylmethanamine, oxalic acid

Industrial Production Methods

In industrial settings, the production of azepan-3-ylmethanamine, oxalic acid involves large-scale synthesis using high-purity reagents. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-3-yl)methanamine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of azepan-3-ylmethanamine, oxalic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of azepan-3-ylmethanamine, oxalic acid depend on the specific reaction conditions. For example, oxidation may yield different oxides, while reduction may produce various amines and related compounds .

Scientific Research Applications

1-(Azepan-3-yl)methanamine; oxalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azepan-3-ylmethanamine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Azepan-3-yl)methanamine; oxalic acid can be compared with other similar compounds, such as:

    Azepan-3-ylmethanamine: The parent amine without the oxalic acid component.

    Oxalic acid: The pure acid form without the azepan-3-ylmethanamine component.

    Other amine-oxalic acid salts: Compounds with similar structures but different amine components.

The uniqueness of azepan-3-ylmethanamine, oxalic acid lies in its specific combination of azepan-3-ylmethanamine and oxalic acid, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

azepan-3-ylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUFMWHEYCHFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azepan-3-yl)methanamine; oxalic acid
Reactant of Route 2
1-(Azepan-3-yl)methanamine; oxalic acid
Reactant of Route 3
1-(Azepan-3-yl)methanamine; oxalic acid
Reactant of Route 4
1-(Azepan-3-yl)methanamine; oxalic acid
Reactant of Route 5
1-(Azepan-3-yl)methanamine; oxalic acid
Reactant of Route 6
1-(Azepan-3-yl)methanamine; oxalic acid

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